Cas no 1016882-52-2 (N-hydroxy-3-(3-methylphenoxy)propanamide)
N-hydroxy-3-(3-methylphenoxy)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-hydroxy-3-(3-methylphenoxy)propanamide
- BDBM50462871
- Z59182358
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- Inchi: 1S/C10H13NO3/c1-8-3-2-4-9(7-8)14-6-5-10(12)11-13/h2-4,7,13H,5-6H2,1H3,(H,11,12)
- InChI Key: GMIBUONZOFCIDT-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C)C=1)CCC(NO)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 184
- XLogP3: 1
- Topological Polar Surface Area: 58.6
N-hydroxy-3-(3-methylphenoxy)propanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-hydroxy-3-(3-methylphenoxy)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C100220-25mg |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C100220-50mg |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C100220-250mg |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 250mg |
$ 320.00 | 2022-06-06 | ||
| Enamine | EN300-53489-0.05g |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 95% | 0.05g |
$66.0 | 2023-06-18 | |
| Enamine | EN300-53489-0.1g |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 95% | 0.1g |
$98.0 | 2023-06-18 | |
| Enamine | EN300-53489-0.25g |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 95% | 0.25g |
$142.0 | 2023-06-18 | |
| Enamine | EN300-53489-0.5g |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 95% | 0.5g |
$271.0 | 2023-06-18 | |
| Enamine | EN300-53489-1.0g |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 95% | 1g |
$371.0 | 2023-06-18 | |
| Enamine | EN300-53489-2.5g |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 95% | 2.5g |
$726.0 | 2023-06-18 | |
| Enamine | EN300-53489-5.0g |
N-hydroxy-3-(3-methylphenoxy)propanamide |
1016882-52-2 | 95% | 5g |
$1075.0 | 2023-06-18 |
N-hydroxy-3-(3-methylphenoxy)propanamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on N-hydroxy-3-(3-methylphenoxy)propanamide
Professional Introduction to N-hydroxy-3-(3-methylphenoxy)propanamide (CAS No. 1016882-52-2)
N-hydroxy-3-(3-methylphenoxy)propanamide, a compound with the chemical identifier CAS No. 1016882-52-2, represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development and therapeutic interventions. The molecular structure of N-hydroxy-3-(3-methylphenoxy)propanamide consists of a hydroxyl group attached to a propanamide backbone, with a 3-methylphenoxy side chain, which contributes to its distinct chemical behavior and reactivity.
The synthesis and characterization of N-hydroxy-3-(3-methylphenoxy)propanamide have been subjects of extensive research due to its relevance in medicinal chemistry. Recent studies have highlighted the compound's role as an intermediate in the synthesis of various pharmacologically active molecules. The presence of the hydroxyl group and the phenoxy moiety makes this compound a versatile scaffold for further functionalization, enabling the development of novel derivatives with enhanced biological activity.
In the realm of drug discovery, N-hydroxy-3-(3-methylphenoxy)propanamide has been explored for its potential in modulating various biological pathways. Its structural features suggest that it may interact with enzymes and receptors involved in inflammatory responses, making it a promising candidate for therapeutic agents targeting chronic inflammatory diseases. Additionally, preliminary in vitro studies have indicated that this compound exhibits moderate antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.
The pharmacokinetic profile of N-hydroxy-3-(3-methylphenoxy)propanamide is another critical aspect that has been investigated. Research has shown that the compound exhibits reasonable solubility in both aqueous and organic solvents, which is advantageous for formulating it into various pharmaceutical dosage forms. Furthermore, its metabolic stability suggests that it can be processed efficiently by the body without significant degradation, thereby enhancing its bioavailability.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between N-hydroxy-3-(3-methylphenoxy)propanamide and biological targets. Molecular docking studies have identified potential binding sites on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. These findings provide valuable insights into how this compound may exert its therapeutic effects at the molecular level.
The role of N-hydroxy-3-(3-methylphenoxy)propanamide in drug development extends beyond its direct application as a therapeutic agent. It has also been utilized as a key intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, researchers have leveraged its structural framework to develop novel inhibitors of bacterial enzymes, demonstrating its utility in combating antibiotic-resistant strains.
In conclusion, N-hydroxy-3-(3-methylphenoxy)propanamide (CAS No. 1016882-52-2) represents a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its observed biological activities, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in addressing various medical challenges.
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